molecular formula C10H11NO2 B14415118 2-Amino-1-phenylbutane-1,3-dione CAS No. 84490-19-7

2-Amino-1-phenylbutane-1,3-dione

Cat. No.: B14415118
CAS No.: 84490-19-7
M. Wt: 177.20 g/mol
InChI Key: VUOITXMUIWUJSV-UHFFFAOYSA-N
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Description

2-Amino-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C₁₀H₁₁NO₂. It is known for its unique structure, which includes an amino group and a phenyl group attached to a butane-1,3-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-phenylbutane-1,3-dione typically involves the reaction of ethylenediamine, 2’,4’-dihydroxyacetophenone, and 1-phenylbutane-1,3-dione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and automated synthesis platforms, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-phenylbutane-1,3-dione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .

Properties

CAS No.

84490-19-7

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-amino-1-phenylbutane-1,3-dione

InChI

InChI=1S/C10H11NO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3

InChI Key

VUOITXMUIWUJSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N

Origin of Product

United States

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